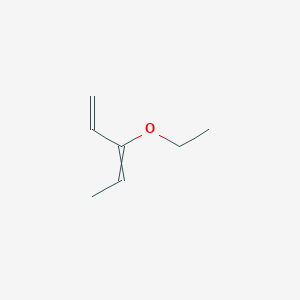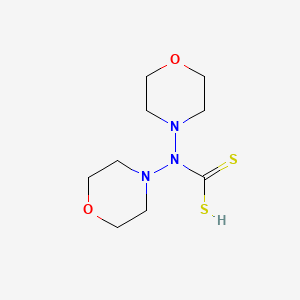
Carbamodithioic acid, di-4-morpholinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, di-4-morpholinyl- is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.
化学反応の分析
Types of Reactions
Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.
作用機序
The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Carbamodithioic acid, di-4-morpholinyl- can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the dithiocarbamic acid functionality.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond.
4-morpholinopropane sulphonic acid: A morpholine derivative with a sulfonic acid group.
Uniqueness
The presence of both the dithiocarbamic acid group and the morpholine ring in carbamodithioic acid, di-4-morpholinyl- gives it unique chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
37600-58-1 |
|---|---|
分子式 |
C9H17N3O2S2 |
分子量 |
263.4 g/mol |
IUPAC名 |
dimorpholin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |
InChIキー |
HYUXOXBMXLJONN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N(C(=S)S)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




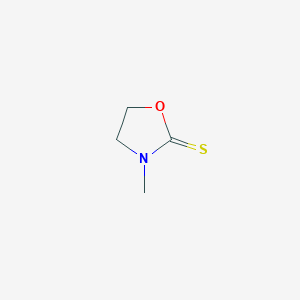
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


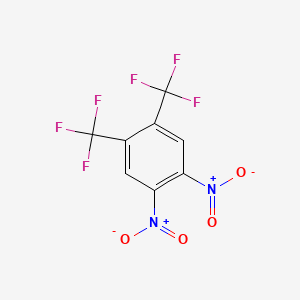
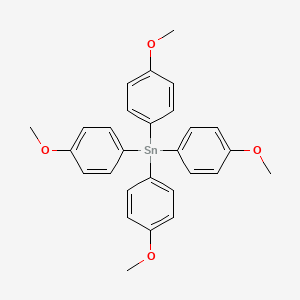
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
